molecular formula C13H16N2O B14672936 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline CAS No. 40520-31-8

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline

Katalognummer: B14672936
CAS-Nummer: 40520-31-8
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: FXNNPMSELIMMHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline is a chemical compound that belongs to the class of oxazolines It is characterized by the presence of a naphthyl group attached to an oxazoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with an appropriate oxazoline precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 1,2,3,4-Tetrahydro-1-naphthylamine

    Oxazoline Precursor: An appropriate oxazoline derivative

    Solvent: Ethanol or methanol

    Reaction Conditions: Heating to a specific temperature to promote the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: The naphthyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while substitution reactions can produce a variety of substituted naphthyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline: Shares a similar structure but contains an imidazoline ring instead of an oxazoline ring.

    1,2,3,4-Tetrahydro-1-naphthylamine: The parent amine used in the synthesis of the oxazoline derivative.

Uniqueness

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline is unique due to its specific combination of the naphthyl group and oxazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

40520-31-8

Molekularformel

C13H16N2O

Molekulargewicht

216.28 g/mol

IUPAC-Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C13H16N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15)

InChI-Schlüssel

FXNNPMSELIMMHU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=CC=CC=C2C1)NC3=NCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.